molecular formula C22H17N3O B5694160 N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide

N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide

Katalognummer B5694160
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: UKHWAUKNXXKRAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide, also known as QNZ or ETC-159, is a synthetic small molecule that has been shown to have potential therapeutic applications in various diseases. QNZ is a derivative of quinazoline, a heterocyclic organic compound that is commonly used in the pharmaceutical industry for the synthesis of drugs. QNZ has been studied extensively for its mechanism of action and its effects on biochemical and physiological processes in the body.

Wirkmechanismus

The mechanism of action of N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. Aberrant activation of NF-κB has been implicated in the pathogenesis of various diseases including cancer, autoimmune diseases, and inflammatory disorders. N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide inhibits the activation of NF-κB by binding to the inhibitor of kappa B kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein. This results in the inhibition of NF-κB activation and downstream signaling pathways.
Biochemical and Physiological Effects
N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. In addition, N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide has been shown to have anti-viral properties by inhibiting the replication of human immunodeficiency virus (HIV) in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide is its specificity for the NF-κB signaling pathway. This allows for the selective inhibition of NF-κB activation without affecting other signaling pathways. N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide is also relatively easy to synthesize and purify, which makes it a useful tool for research. However, one limitation of N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.

Zukünftige Richtungen

There are several future directions for research on N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide. One area of interest is the development of N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide derivatives with improved solubility and potency. Another area of interest is the investigation of the potential therapeutic applications of N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide in neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to elucidate the precise mechanism of action of N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide and its downstream effects on cellular signaling pathways. Overall, N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide has shown great potential as a therapeutic agent for various diseases and warrants further investigation.

Synthesemethoden

The synthesis of N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide involves the condensation of 2-phenyl-4-quinazolinamine with 4-bromoacetophenone in the presence of a base. This reaction results in the formation of N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide as a white crystalline solid. The purity of N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide can be further improved through recrystallization or column chromatography. The chemical structure of N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide is shown below:

Wissenschaftliche Forschungsanwendungen

N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide has been studied in preclinical models of cancer, HIV, and autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

N-[4-(2-phenylquinazolin-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-15(26)23-18-13-11-16(12-14-18)21-19-9-5-6-10-20(19)24-22(25-21)17-7-3-2-4-8-17/h2-14H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHWAUKNXXKRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-phenylquinazolin-4-yl)phenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.